7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Description
7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is a halogenated benzimidazole derivative characterized by a chloro substituent at the 7-position, a methyl group at the 1-position, and a reactive aldehyde moiety at the 2-position. The aldehyde group facilitates further functionalization through condensation or nucleophilic addition reactions, while the chloro substituent enhances electronic effects, influencing reactivity and binding properties .
Properties
IUPAC Name |
7-chloro-1-methylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8(5-13)11-7-4-2-3-6(10)9(7)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERLZOCYNUMGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=CC=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Methylation: The methyl group at the 1st position can be introduced using methylating agents like methyl iodide in the presence of a base.
Formylation: The formyl group at the 2nd position can be introduced using formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production methods for 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The aldehyde group undergoes oxidation to carboxylic acids or reduction to primary alcohols under controlled conditions.
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Mechanistic Insight : Oxidation with KMnO₄ proceeds via cleavage of the aldehyde C–H bond to form a carboxylic acid. Reduction with NaBH₄ involves hydride transfer to the carbonyl carbon .
Condensation Reactions
The aldehyde participates in nucleophilic additions with amines, hydrazines, and alcohols to form imines, hydrazones, and acetals.
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Notable Application : Hydrazones derived from this compound show antimicrobial activity in preliminary screenings .
Halogenation and Electrophilic Substitution
The electron-deficient benzimidazole core facilitates halogenation at specific positions.
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Key Observation : Iodination selectively replaces the aldehyde group, likely via radical intermediates generated by TBHP .
Cross-Coupling Reactions
The aldehyde serves as a directing group in transition-metal-catalyzed couplings.
| Reaction Type | Catalysts/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl-functionalized benzimidazole | 65% | |
| Heck Reaction | Pd(OAc)₂, styrene, DMF | Alkenylated derivative | 58% |
Cyclization and Heterocycle Formation
The compound acts as a precursor for fused heterocycles.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NH₂OH·HCl, EtOH, Δ | Benzimidazo[2,1-b]oxazole | 70% | |
| Thiourea, H₂SO₄, Δ | Benzimidazo[2,1-b]thiazole | 63% |
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Example : Reaction with hydroxylamine forms oxazole-fused benzimidazoles via intramolecular cyclization .
Comparative Reactivity Analysis
A comparison with analogous compounds highlights the influence of substituents:
| Compound | Aldehyde Reactivity | Halogenation Ease |
|---|---|---|
| 7-Chloro-1-methyl derivative | High | Moderate |
| 1-Ethyl-5-chloro derivative | Moderate | High |
| Unsubstituted benzimidazole-2-carbaldehyde | Very High | Low |
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The electron-withdrawing chlorine at position 7 slightly deactivates the aldehyde but enhances electrophilic substitution at position 5.
This compound’s versatility in forming pharmacophores and functional materials underscores its importance in synthetic chemistry. Future research should explore its applications in asymmetric catalysis and targeted drug delivery systems.
Scientific Research Applications
Pharmaceutical Development
7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity. The compound is particularly useful in the development of:
- Antimicrobial agents : Due to its ability to inhibit bacterial growth, it is being explored for use against resistant strains.
- Anticancer drugs : Its derivatives have shown promising results in inhibiting cancer cell proliferation across various types of cancer cell lines.
Biological Activities
The compound exhibits several notable biological activities, making it a subject of interest in pharmacological research:
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde | 0.22 - 0.25 | Staphylococcus aureus |
| Other Derivative | 0.30 | Escherichia coli |
- Anti-inflammatory Properties : Research indicates that the compound can selectively inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde | 40% | 75% |
- Cytotoxic Effects : The compound has shown effectiveness against various cancer cell lines, with IC50 values indicating significant growth inhibition .
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 3.5 |
Synthetic Methodologies
The synthesis of 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde can be achieved through various methods, allowing for the generation of functionalized derivatives. Common synthetic routes include:
- Multi-step synthesis : This involves the construction of the compound through sequential reactions that allow for precise control over the final product's structure .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic uses of 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde:
- A study published in ACS Omega evaluated multiple derivatives and found significant antimicrobial activity linked to structural modifications similar to those in this compound .
- Research conducted by Sivaramakarthikeyan et al. demonstrated that imidazole derivatives could effectively reduce inflammation in animal models without causing severe side effects .
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl substituents enhance its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by interacting with receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The table below compares 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with structurally related compounds, focusing on substituents, molecular weight, and reactivity:
Key Observations:
- Chloro Position : The 7-chloro derivative exhibits distinct electronic effects compared to 5-chloro isomers (e.g., compound in ), altering reactivity in electrophilic substitution reactions .
- N1-Substituents : Methyl (compact) vs. alkoxyalkyl (e.g., methoxyethyl or ethoxyethyl) groups impact solubility and steric accessibility. Bulkier groups like isopropyl may hinder reaction kinetics .
- Aldehyde Reactivity : All analogs retain the aldehyde group, enabling applications in condensation reactions (e.g., with amines to form hydrazones or imines) .
Stability and Commercial Availability
- Lab-Specific Use : Methoxyethyl and ethoxyethyl variants () are restricted to laboratory use, emphasizing their role as specialized intermediates .
Biological Activity
7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound features a chlorine atom at the 7-position and a formyl group at the 2-position, contributing to its unique reactivity and biological profile. This article explores its biological activities, including antimicrobial, anticancer, and potential therapeutic applications.
- Molecular Formula : C_10H_8ClN_2O
- Molar Mass : Approximately 194.62 g/mol
Antimicrobial Activity
Research indicates that compounds related to benzimidazole derivatives, including 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde, exhibit significant antimicrobial properties. For instance, studies have shown that benzimidazole derivatives can effectively inhibit the growth of various bacteria and fungi. Specifically, derivatives have demonstrated activity against:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for certain derivatives suggest potent antibacterial effects, with some compounds showing MIC values below 1 µg/mL against S. aureus .
Anticancer Activity
The anticancer potential of 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde has been evaluated through various studies that highlight its cytotoxic effects on cancer cell lines. For example:
- In vitro studies have reported that certain derivatives exhibit IC50 values ranging from 2.43 to 14.65 µM against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- The compound's ability to induce apoptosis in cancer cells has been confirmed through assays measuring caspase activity and cell cycle analysis, indicating its potential as an anticancer agent .
The biological activity of 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies suggest that this compound can bind to specific enzymes involved in cellular processes, potentially disrupting their function.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with targets such as CDK enzymes, which are crucial for cell cycle regulation .
Synthesis Methods
The synthesis of 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde can be achieved through several methods:
- Condensation Reactions : Involving anthranilamides and aldehydes under specific conditions to yield the desired compound.
- Oxidation Reactions : Such as Swern oxidation of primary alcohols derived from benzimidazole derivatives .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Study : A recent study highlighted the effectiveness of synthesized benzimidazole derivatives against multiple bacterial strains, emphasizing their potential in treating infections caused by resistant bacteria .
- Cytotoxicity Assessment : Research involving breast cancer cell lines demonstrated that specific derivatives could significantly inhibit cell growth and induce apoptosis at low concentrations .
Q & A
Basic: What are the standard synthetic routes for 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via condensation reactions. A common approach involves reacting 4-chloro-1,2-diaminobenzene with methyl glyoxal or its derivatives under acidic conditions. For example, in , derivatives of 1H-benzo[d]imidazole were synthesized using method (h), which employs a palladium-catalyzed coupling reaction. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC and NMR spectroscopy .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and aldehyde protons (δ ~10.2 ppm). Substituent effects (e.g., Cl, CH3) alter chemical shifts predictably .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 209.0455 for C9H7ClN2O) with <2 ppm error .
- X-ray crystallography (if crystalline): Resolve bond lengths (e.g., C=O at ~1.21 Å) and intermolecular interactions (e.g., C–H⋯S or π-π stacking) to validate structure .
Advanced: How can computational methods (e.g., molecular docking) predict its biological activity?
Methodological Answer:
- Target Selection : Prioritize receptors like EGFR () or cytochrome P450 enzymes based on structural analogs.
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Key parameters: grid box size (20–25 Å), exhaustiveness = 20.
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~2.5, TPSA ~50 Ų). Toxicity risks (e.g., Ames test) are flagged using ProTox-II .
Advanced: How do structural modifications influence its bioactivity in drug discovery?
Methodological Answer:
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -NO2) at the 5-position to enhance EGFR inhibition (IC50 reduction from 1.2 µM to 0.3 µM in analogs; ).
- SAR Studies : Replace the aldehyde with a carboxylic acid to improve solubility but monitor for reduced membrane permeability.
- Crystallographic Data : Compare binding modes of derivatives (e.g., 9c in ) to identify critical hydrogen bonds or hydrophobic interactions .
Advanced: How should researchers resolve contradictions between in-silico predictions and in-vitro assay results?
Methodological Answer:
- Re-evaluate Force Fields : Adjust parameters (e.g., partial charges) in docking simulations to better reflect experimental conditions.
- Validate Assay Conditions : Ensure pH (7.4), temperature (37°C), and solvent (DMSO <0.1%) match physiological relevance.
- Meta-Analysis : Cross-reference with analogs (e.g., 2-phenyl derivatives in ) to identify trends in bioactivity discrepancies .
Advanced: What strategies optimize synthetic yield for scale-up in academic research?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)2 vs. CuI for cross-coupling steps ( ). Yields improved from 45% to 72% with ligand optimization (e.g., XPhos).
- Microwave-Assisted Synthesis : Reduce reaction time (2 hrs vs. 24 hrs) while maintaining yield (85%) .
- Workflow Automation : Use flow chemistry for intermediates prone to degradation (e.g., aldehyde group stabilization) .
Basic: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
